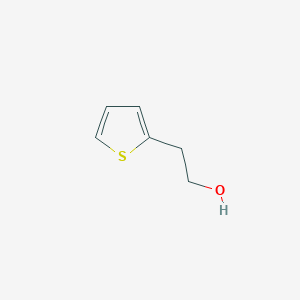

2-Thiopheneethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c7-4-3-6-2-1-5-8-6/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOFTHFJMLIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063840 | |

| Record name | 2-Thiopheneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-55-1 | |

| Record name | 2-Thiopheneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiopheneethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiopheneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophen-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiopheneethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332ZDU4HDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Thiopheneethanol and Its Derivatives

Classic and Established Synthetic Routes to 2-Thiopheneethanol

Traditional methods for synthesizing this compound have been widely documented and utilized. These approaches often involve fundamental organic reactions that have been refined over time.

A prominent and frequently employed method for the synthesis of this compound is through the use of Grignard reagents. patsnap.com This approach typically involves the reaction of a 2-thienylmagnesium halide with ethylene (B1197577) oxide. vedantu.com The general scheme begins with the preparation of the Grignard reagent, which is accomplished by reacting 2-bromothiophene (B119243) with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). patsnap.comgoogle.com

The subsequent reaction of the 2-thienylmagnesium bromide with ethylene oxide leads to the formation of an intermediate, which upon acidic hydrolysis, yields this compound. patsnap.comgoogle.com This method is advantageous due to its relatively high yields. For instance, one patented process reports a yield of 94.5% with a product content of 99.2%. google.com However, challenges associated with this method include the potential for the formation of coupling impurities during the Grignard reagent preparation, which can complicate the purification of the final product. google.com Additionally, the use of bromine in the initial step can be problematic due to its volatility and corrosiveness. google.com

Table 1: Grignard Reaction Approach for this compound Synthesis

| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 1 | 2-Bromothiophene, Magnesium | Tetrahydrofuran (THF) | Anhydrous | 2-Thienylmagnesium bromide | - |

| 2 | 2-Thienylmagnesium bromide, Ethylene oxide | - | Cooled to 7-9 °C, then warmed to 55-60 °C | Intermediate | - |

| 3 | Intermediate | Water (hydrolysis) | Acidic conditions | This compound | 94.5% google.com |

Another established route to this compound involves the reduction of oxidized thiophene (B33073) derivatives, such as 2-thiopheneacetic acid or its esters. google.com For example, 2-thiopheneacetic acid methyl ester can be reduced using sodium borohydride (B1222165) to yield this compound. google.com While this method is effective, its industrial applicability is hampered by the challenges in preparing the starting material, 2-thiopheneacetic acid methyl ester, which can be a multi-step and low-yielding process. google.com

The direct reduction of 2-thiophenealdehyde to this compound is also a viable synthetic pathway, employing various reducing agents common in organic synthesis. Similarly, 2-thiopheneacetic acid can be reduced to the corresponding alcohol, although this transformation typically requires stronger reducing agents than those used for esters.

Direct metallation of the thiophene ring followed by reaction with ethylene oxide presents an alternative to the Grignard approach. This method avoids the need for halogenated thiophene precursors.

This method involves the deprotonation of thiophene at the 2-position using butyllithium (B86547), a strong organolithium base. The resulting 2-lithiated thiophene is then reacted with ethylene oxide, followed by acidic workup to afford this compound. google.comgoogle.com While synthetically straightforward, this technique has significant drawbacks for large-scale production. Butyllithium is expensive and requires stringent anhydrous and inert atmosphere conditions, making the process too harsh and costly for industrial applications. google.com

An alternative to butyllithium is the use of sodium metal to metallate thiophene. This process is typically carried out in the presence of an electron transfer agent. The resulting 2-sodiothiophene then reacts with ethylene oxide to produce this compound after hydrolysis. google.comgoogle.comwipo.int This method, however, is not without its challenges. The reaction often requires the sodium to be finely dispersed, which can be a complex and hazardous operation. Moreover, the reported yields are often not high, limiting its suitability for large-scale manufacturing. google.comgoogle.com A variation of this method using sodium hydride has also been reported, which is described as a more direct, one-pot synthesis with high yield and good product quality, making it more suitable for industrial scale-up. google.com

Table 2: Metallation Approaches for this compound Synthesis

| Method | Metallating Agent | Key Intermediate | Subsequent Reactant | Key Conditions | Challenges |

|---|---|---|---|---|---|

| Butyllithium | n-Butyllithium | 2-Lithiothiophene | Ethylene oxide | Harsh, anhydrous conditions | High cost, stringent conditions google.com |

| Sodium Metal | Sodium Metal | 2-Sodiothiophene | Ethylene oxide | Requires sodium dispersion | Complex operation, low yield google.comgoogle.com |

| Sodium Hydride | Sodium Hydride | 2-Sodiothiophene | Ethylene oxide | Heating to 40-50 °C | - |

Metallation of Thiophene with Alkali Metals and Ethylene Oxide Treatment

Advanced and Catalytic Synthesis Strategies

In an effort to overcome the limitations of classical synthetic routes, more advanced and catalytic methods for the synthesis of this compound and its derivatives are being developed. These strategies often offer milder reaction conditions, improved efficiency, and better environmental profiles.

One such innovative approach involves a two-step process starting from 2-bromothiophene. The first step is a Heck coupling reaction, followed by a selective reduction to yield this compound. patsnap.comgoogle.com This palladium-catalyzed methodology avoids the use of Grignard reagents, thereby circumventing the associated operational and purification challenges. The reaction conditions are described as mild, and the process is simpler and less polluting, which is advantageous for industrial production, especially since the palladium catalyst can be recovered and reused. patsnap.comgoogle.com

The catalytic hydrogenation of thiophene derivatives is another area of active research. While thiophene and its derivatives can be challenging to hydrogenate due to their aromaticity and the presence of sulfur, which can poison many catalysts, specialized catalytic systems are being developed. youtube.com Palladium-based catalysts have shown promise in the hydrogenation of the thiophene ring. youtube.com For the synthesis of this compound, this could involve the catalytic reduction of a suitable thiophene precursor under a hydrogen atmosphere. The development of efficient and sulfur-tolerant catalysts is key to the advancement of this synthetic strategy.

Table 3: Advanced Synthesis Strategy for this compound

| Step | Reaction Type | Starting Material | Key Reagents/Catalysts | Intermediate/Product | Advantages |

|---|---|---|---|---|---|

| 1 | Heck Coupling | 2-Bromothiophene | Palladium catalyst | Unsaturated intermediate | Avoids Grignard reagents, mild conditions patsnap.comgoogle.com |

| 2 | Selective Reduction | Unsaturated intermediate | Pd/C, H₂ | This compound | Simple process, reduced pollution patsnap.comgoogle.com |

Palladium-Catalyzed Coupling Reactions (e.g., Heck Coupling, Suzuki Coupling, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been effectively utilized in the synthesis of thiophene derivatives.

The Heck coupling reaction provides a notable route to this compound. This method typically starts with a halogenated thiophene, such as 2-bromothiophene, which is coupled with an alkene under the influence of a palladium catalyst. One described synthesis involves reacting 2-bromothiophene with an appropriate coupling partner in the presence of palladium acetate. This is followed by a selective reduction step to yield this compound. patsnap.compatsnap.com This approach is advantageous as it uses a catalytic amount of palladium and operates under mild conditions, making it suitable for industrial-scale production. patsnap.com

A representative Heck coupling reaction to form a precursor to this compound is summarized below:

| Reactants | Catalyst | Base/Solvent | Temperature | Yield |

| 2-Bromothiophene | Palladium Acetate | Sodium Acetate / N-methylpyrrolidone | 135°C | ~86-89% |

This table represents the synthesis of an intermediate which is subsequently reduced to this compound. patsnap.com

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed reactions, widely used for synthesizing aryl-substituted thiophenes. mallakchemicals.com The reaction couples an organoboron compound (like an arylboronic acid) with an organohalide. mallakchemicals.com This method is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many boronic acid derivatives. mallakchemicals.com For the synthesis of this compound derivatives, a suitable bromothiophene could be coupled with an appropriate boronic acid. For example, 2-bromo-5-(bromomethyl)thiophene has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to generate a range of 5-aryl-2-(bromomethyl)thiophenes. google.com

The Stille coupling reaction involves the coupling of an organotin compound with an organohalide and is also a common method for creating C-C bonds in thiophene-based molecules. manavchem.com It is compatible with many functional groups, including alcohols and esters, and proceeds under mild conditions. manavchem.com The synthesis of thiophene oligomers and polymers often relies on Stille polycondensation, demonstrating its robustness in constructing complex thiophene-containing architectures. youtube.com

Biocatalytic Synthesis of Chiral Thiopheneethanol Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, particularly for producing chiral molecules. researchgate.net The use of enzymes or whole-cell microorganisms can achieve high enantioselectivity under mild, ambient conditions. researchgate.net

While the direct biocatalytic synthesis of chiral this compound is not extensively documented, research on structurally similar compounds highlights the potential of this approach. For instance, the asymmetric bioreduction of phenyl(thiophen-2-yl)methanone to enantiomerically pure (S)-phenyl(thiophen-2-yl)methanol has been successfully demonstrated. google.com This transformation was achieved using the biocatalyst Lactobacillus paracasei BD101, resulting in a high yield (90%) and excellent enantiomeric excess (>99%). google.com The success of this reduction suggests that similar biocatalytic systems could be developed for the asymmetric reduction of a suitable keto-precursor to produce chiral this compound derivatives.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and efficient synthetic strategy, as it avoids the pre-functionalization (e.g., halogenation) of starting materials. This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often with the aid of a transition metal catalyst. chemicalbook.com

For thiophene derivatives, sequential and regioselective C-H functionalization can provide access to complex substitution patterns. chemicalbook.com Methodologies have been developed that employ a pH-sensitive directing group to control the position of C-H activation, allowing for the synthesis of specifically substituted thiophenes. chemicalbook.com For example, C-H arylation has been performed in water, with surfactants used to improve yield and recovery. chemicalbook.com Such strategies could potentially be adapted to synthesize this compound derivatives by starting with a thiophene bearing a protected or masked ethanol (B145695) side chain and then functionalizing the C-H bonds on the thiophene ring.

Synthesis of Key Intermediates and Precursors from this compound

This compound is a valuable starting material for the synthesis of various important compounds, particularly pharmaceuticals. patsnap.comchemicalbook.com

Formation of 2-Thiopheneethylamine

2-Thiopheneethylamine is a crucial intermediate in the synthesis of several cardiovascular drugs. patsnap.com this compound serves as a direct precursor for its production. One common synthetic route involves a two-step process of esterification followed by ammonolysis. google.com In this method, the hydroxyl group of this compound is first converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which is then displaced by ammonia in a nucleophilic substitution reaction to yield the final amine.

Another reported method involves the oxidation of this compound to 2-thiophene acetaldehyde. google.com This aldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride. Finally, the 2-thiophene acetaldehyde oxime is reduced to furnish 2-thiopheneethylamine. google.com

Derivatization via Hydroxyl Group Functionalization

The primary alcohol (-OH) group of this compound is a versatile functional handle for a wide range of chemical transformations.

Esterification: As mentioned previously, the hydroxyl group can be readily converted into esters. This is not only a key step in the synthesis of 2-thiopheneethylamine but can also be used to produce other ester derivatives. google.com For example, reacting this compound with an acyl chloride or carboxylic anhydride in the presence of a base would yield the corresponding thiopheneethyl ester.

Isothiocyanate Formation: this compound has been used in the preparation of oligothiophene isothiocyanates, which serve as fluorescent markers for biopolymers. chemicalbook.compharmaffiliates.com This transformation involves converting the hydroxyl group into a primary amine (as in section 2.3.1), which is then treated with reagents like thiophosgene to form the isothiocyanate group.

Halogenation and Other Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. manavchem.com The substitution pattern is directed by the existing substituents on the ring. The sulfur atom makes the adjacent α-carbons (positions 2 and 5) the most reactive sites for electrophilic attack. researchgate.net

In this compound, the C2 position is occupied by the ethanol group. The 2-(hydroxyethyl) group is an ortho-, para-directing (activating) group. Therefore, electrophilic substitution is strongly directed to the C5 position.

Halogenation: Halogenation of this compound, for example, bromination using N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS), would be expected to yield the 5-halo-2-thiopheneethanol derivative selectively.

Other common electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation would also be directed to the C5 position, allowing for the synthesis of a variety of 5-substituted this compound derivatives. quimicaorganica.org

Chemical Transformations and Reactivity Studies of 2 Thiopheneethanol

Reactions of the Hydroxyl Group

The ethyl alcohol moiety in 2-Thiopheneethanol undergoes typical reactions of a primary alcohol, including oxidation, etherification, esterification, and conversion to sulfonate esters. These transformations are fundamental for modifying the side chain and introducing new functionalities.

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to yield either 2-thiopheneacetaldehyde or 2-thiopheneacetic acid, depending on the choice of oxidizing agent and reaction conditions. Direct, one-step oxidation to 2-thiopheneacetic acid has been reported, providing a streamlined synthetic route to this important derivative. google.com A patented method describes the conversion of this compound to high-purity 2-thiopheneacetic acid using an oxidant in an organic solvent, achieving significant yields. google.com This process is noted for its simple operation and conditions that are amenable to industrial-scale production. google.com

| Starting Material | Product | Reaction Type | Yield | Product Purity | Key Features |

|---|---|---|---|---|---|

| This compound | 2-Thiopheneacetic Acid | One-step Oxidation | 55-65% | >99.0% | Simple operation, suitable for industrial production. |

Etherification and Esterification

The hydroxyl group of this compound can readily participate in etherification and esterification reactions. Etherification, typically achieved under Williamson ether synthesis conditions (reaction with an alkyl halide in the presence of a strong base), would yield various 2-(2-thienyl)ethyl ethers.

Esterification is a common transformation used to convert this compound into its corresponding esters. This reaction is a crucial step in multi-step syntheses, such as the preparation of 2-thiophene ethylamine. google.com The reaction generally involves treating this compound with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base or an acid catalyst.

Formation of Sulfonate Derivatives (e.g., Tosylation)

A particularly important reaction of the hydroxyl group is its conversion into a sulfonate ester, most commonly a tosylate. This transformation is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as a solid alkali. manavchem.com The resulting 2-(thiophen-2-yl)ethyl tosylate is a valuable intermediate because the tosylate group is an excellent leaving group in nucleophilic substitution reactions. This derivative is a key precursor in the synthesis of various pharmaceutical compounds. google.com

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reaction Temperature |

|---|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride (Tosyl chloride) | 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate (this compound Tosylate) | Solid alkali, organic solvent | -10 to 50 °C |

Reactions Involving the Thiophene (B33073) Ring

The thiophene ring in this compound is aromatic and undergoes electrophilic aromatic substitution reactions. The sulfur atom in the ring makes it more electron-rich than benzene (B151609), and thus more reactive towards electrophiles. manavchem.com The position of substitution is directed by the existing 2-(2-hydroxyethyl) substituent.

Electrophilic Aromatic Substitution Reactions

The thiophene ring is highly susceptible to attack by electrophiles, with substitution occurring preferentially at the carbon atoms adjacent to the sulfur (the α-positions, C2 and C5). manavchem.com Since the C2 position is already occupied by the ethanol (B145695) side chain, electrophilic substitution on this compound is directed to the C5 position. The 2-(2-hydroxyethyl) group is an activating group, further enhancing the reactivity of the ring towards substitution.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Reaction with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to yield 5-bromo-2-thiopheneethanol. The high reactivity of the thiophene ring often allows for these reactions to proceed under mild conditions. google.com

Nitration: The introduction of a nitro group (–NO₂) at the C5 position can be achieved using mild nitrating agents. stackexchange.com Harsh conditions, such as a mixture of concentrated nitric and sulfuric acids, can lead to degradation of the thiophene ring. stackexchange.com A common method for nitrating thiophene involves using nitric acid in acetic anhydride. orgsyn.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the thiophene ring, typically at the C5 position, using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comgoogle.com This is a standard method for producing 5-acyl-2-thiopheneethanol derivatives, which are precursors to various other compounds. epo.org The acylation of thiophene is a well-established method for producing key intermediates like 2-acetylthiophene. tsijournals.com

| Reaction | Typical Reagent | Expected Major Product | Position of Substitution |

|---|---|---|---|

| Bromination | Br₂ | 5-Bromo-2-thiopheneethanol | C5 |

| Nitration | HNO₃ / Acetic Anhydride | 5-Nitro-2-thiopheneethanol | C5 |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(5-(2-hydroxyethyl)thiophen-2-yl)ethan-1-one | C5 |

Nucleophilic Substitution Reactions of Substituted Thiopheneethanol Derivatives

Nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is difficult. However, when the ring is substituted with a good leaving group (such as a halogen) and activated by strong electron-withdrawing groups (like a nitro group), it becomes susceptible to nucleophilic attack. rsc.org

For derivatives of this compound, such as 5-bromo-2-thiopheneethanol, the bromine atom can be replaced by various nucleophiles. This reactivity is significantly enhanced if an electron-withdrawing group is also present on the ring. For example, studies on various bromo-nitro-thiophenes have detailed their reactivity with nucleophiles like amines and thiolates. rsc.org

Furthermore, modern cross-coupling reactions, which are mechanistically complex but result in a formal nucleophilic substitution of a halide, are highly effective. Reactions like the Suzuki, Stille, and Kumada couplings can be used on halogenated this compound derivatives to form new carbon-carbon bonds. For instance, a 5-bromo-2-thiopheneethanol derivative could be coupled with an arylboronic acid (Suzuki reaction) in the presence of a palladium catalyst to introduce an aryl group at the C5 position. nih.govjcu.edu.au

Cross-Coupling Reactions at the Thiophene Moiety

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the thiophene ring of this compound is a versatile substrate for such transformations. The C-5 position of the thiophene ring is particularly reactive towards electrophilic substitution and is a common site for functionalization.

A notable example of a cross-coupling reaction at the thiophene moiety is the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. In the context of this compound derivatives, 2-(5-bromothiophen-2-yl)ethan-1-ol can be coupled with various arylboronic acids to yield 2-(5-arylthiophen-2-yl)ethan-1-ol. This transformation is crucial for the synthesis of precursors to pharmacologically active molecules. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water.

Catalytic Applications in this compound Transformations

Catalysis plays a pivotal role in the selective and efficient transformation of this compound and its derivatives. Both palladium and nickel catalysts have been extensively employed to facilitate a variety of reactions, leading to the synthesis of complex molecules from this relatively simple starting material.

Palladium-Catalyzed Reactions

Palladium catalysts are widely recognized for their exceptional activity in cross-coupling reactions. The Suzuki-Miyaura coupling, as mentioned earlier, is a prime example of a palladium-catalyzed transformation that directly functionalizes the thiophene ring of a this compound derivative.

A specific application of this is in the synthesis of 2-(5-arylthiophen-2-yl)ethan-1-ol compounds. The general scheme involves the reaction of 2-(5-bromothiophen-2-yl)ethan-1-ol with a substituted phenylboronic acid. The reaction conditions typically involve a palladium catalyst, a base, and a solvent mixture.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(5-bromothiophen-2-yl)ethan-1-ol with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/Water | 92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 88 |

| 4 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/Water | 78 |

This table is representative of typical Suzuki-Miyaura coupling reactions and yields may vary based on specific reaction conditions and substrate combinations.

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for various cross-coupling reactions. One of the key reactions where nickel catalysts have shown significant promise is the Kumada cross-coupling, which involves the reaction of a Grignard reagent with an organic halide.

In the context of this compound, a derivative such as 2-(thiophen-2-yl)ethyl magnesium bromide can be prepared from the corresponding halide. This Grignard reagent can then undergo nickel-catalyzed Kumada coupling with various aryl halides to form a new carbon-carbon bond, leading to the synthesis of 2-(2-arylethyl)thiophenes. These reactions are typically catalyzed by nickel complexes with phosphine ligands, such as NiCl₂(dppp) or NiCl₂(dppe).

Another significant application of nickel catalysis is in the cross-coupling of alkyl tosylates with Grignard reagents. For instance, 2-(thiophen-2-yl)ethyl tosylate can be coupled with aryl or alkyl Grignard reagents in the presence of a nickel catalyst. A remarkable aspect of this reaction is the significant enhancement in reactivity and yield observed with the addition of 1,3-butadienes.

Table 2: Nickel-Catalyzed Kumada Coupling of 2-(Thiophen-2-yl)ethyl Magnesium Bromide with Aryl Halides

| Entry | Aryl Halide | Catalyst | Ligand | Additive | Yield (%) |

| 1 | Bromobenzene | NiCl₂ | dppp | - | 75 |

| 2 | 4-Chlorotoluene | NiCl₂ | dppe | - | 68 |

| 3 | 1-Bromonaphthalene | Ni(acac)₂ | - | 1,3-Butadiene | 91 |

| 4 | 2-Bromopyridine | NiCl₂ | dppp | - | 72 |

This table illustrates the utility of nickel catalysts in Kumada coupling reactions involving derivatives of this compound. Yields are dependent on the specific substrates and reaction conditions employed.

Applications of 2 Thiopheneethanol and Its Derivatives in Advanced Materials Science

Polymeric Materials and Organic Electronics

2-Thiopheneethanol and its derivatives play a significant role in the development of polymeric materials with applications in organic electronics. The thiophene (B33073) moiety is a key component in the creation of conductive polymers and oligomers that are essential for these technologies.

Thiophene-Based Conductive Polymers and Oligomers

Thiophene-based conductive polymers, such as polythiophenes, are a crucial class of materials in organic electronics due to their electrical and optical properties, along with their chemical and thermal stability. rsc.org These polymers can be synthesized through various methods, including oxidative polymerization and metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net The incorporation of functional groups, often derived from precursors like this compound, allows for tuning the properties of these polymers. For instance, substituents on the thiophene ring can influence the polymer's band gap, solubility, and self-assembly behavior. rsc.orgresearchgate.net

Oligothiophenes, which are shorter chains of thiophene units, are also important in organic electronics. They can be synthesized stepwise to achieve precise control over chain length and properties. diva-portal.org Both conductive polymers and oligomers based on thiophene find applications in various electronic devices. mdpi.com

Applications in Organic Semiconductors and Photovoltaics

Thiophene-based materials, including polymers and oligomers derived from precursors like this compound, are widely used as organic semiconductors. arborpharmchem.comresearchgate.net Their semiconducting properties arise from the delocalized pi electron system across the conjugated thiophene backbone. manavchem.com These organic semiconductors are integral to the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). arborpharmchem.comalibaba.com

In the field of photovoltaics, thiophene-based polymers and oligomers are employed in organic solar cells (OSCs). rsc.orgalibaba.comresearchgate.net These materials serve as the active layer where sunlight is converted into electricity. The ability to tune the electronic and optical properties of thiophene-based materials through structural modifications, often involving derivatives of compounds like this compound, is crucial for optimizing the performance of OSCs, including achieving suitable bandgaps for efficient light absorption. rsc.orgresearchgate.net

Dielectric Polymers and Related Applications

While the primary focus for thiophene-based polymers in electronics is often conductivity, modifications can lead to materials with dielectric properties. The introduction of specific substituents or the formation of copolymers can influence the electronic structure and charge transport characteristics, potentially yielding materials suitable for dielectric layers in electronic devices. Research in this area explores how the molecular structure influences properties beyond conductivity, expanding the potential applications of thiophene derivatives in organic electronics. rsc.org

Ligands for Transition Metals in Catalysis and Material Science

This compound and its derivatives can function as ligands for transition metals. smolecule.com Transition metal complexes incorporating thiophene-based ligands are of interest in both catalysis and material science. smolecule.comnumberanalytics.comcatalysis.blog The coordination of the thiophene sulfur atom and/or the hydroxyl oxygen atom (or modified hydroxyl groups in derivatives) to a transition metal can create complexes with unique electronic and steric properties.

These complexes can act as catalysts in various organic transformations, contributing to the efficient synthesis of fine chemicals and polymers. numberanalytics.comcatalysis.blog In material science, transition metal-containing oligothiophenes and polythiophenes are being investigated for their electrochemical and optical properties, which can be modulated by the presence of the metal center. e-bookshelf.de

Fluorescent Markers and Sensors

Thiophene derivatives, including those potentially synthesized from this compound, have been explored for their use as fluorescent markers and in the development of sensors. diva-portal.orgchemicalbook.comnih.gov The conjugated pi system of the thiophene ring can contribute to fluorescent properties. diva-portal.org

Specific thiophene-based compounds have been utilized as fluorescent markers for biomolecules, allowing for their detection and study. diva-portal.orgchemicalbook.com The ability of some thiophene-based fluorescent probes to change their emission characteristics based on their environment makes them promising for sensing applications, such as detecting protein aggregates or other biological species. diva-portal.org Research also suggests that the thiophene ring can promote the accumulation of linked fluorescent markers in specific cellular organelles, like mitochondria, highlighting their potential in biological imaging and sensing. nih.gov

Biomedical and Pharmaceutical Research Involving 2 Thiopheneethanol Derivatives

2-Thiopheneethanol as a Key Pharmaceutical Intermediate

The presence of both an aromatic thiophene (B33073) ring and a reactive hydroxyl group makes this compound a key intermediate in the synthesis of a variety of pharmaceutical compounds. smolecule.comontosight.ai Its ability to undergo various chemical transformations allows for its incorporation into more complex molecular structures with desired pharmacological activities. smolecule.comguidechem.com

Synthesis of Antithrombotic Agents (e.g., Clopidogrel (B1663587), Ticlopidine, Prasugrel)

This compound is a crucial intermediate in the production of antithrombotic drugs, which are used to prevent the formation of blood clots. guidechem.comchemball.comchembk.com It is a key precursor in the synthesis of several important thienopyridine antiplatelet agents, including clopidogrel, ticlopidine, and prasugrel (B1678051). chemball.comchembk.comgoogle.compatsnap.commallakchemicals.comfishersci.capschemicals.comchinachemnet.com These drugs are widely used to manage and prevent cardiovascular and cerebrovascular diseases associated with platelet aggregation and thrombus formation. chembk.comgoogle.compatsnap.com The synthetic routes for these medications often involve this compound as a starting material or a critical building block. google.compatsnap.com

Precursor for Anti-inflammatory and Analgesic Drugs

Beyond its role in antithrombotic therapy, this compound is also recognized as a precursor for the synthesis of various novel anti-inflammatory and analgesic drugs. guidechem.comchemball.comchembk.comgoogle.com Its integration into different chemical structures contributes to the development of compounds with potential therapeutic effects in alleviating pain and reducing inflammation. google.compatsnap.com

Development of Bioactive Molecules

The structural features of this compound, particularly the combination of the aromatic ring and the alcohol functionality, position it as a potential scaffold for the development of a broader spectrum of bioactive molecules. smolecule.com It is utilized in the synthesis of other biologically active compounds, such as the analgesic sulfentanyl. mallakchemicals.comchemicalbook.com Furthermore, thiophene derivatives, which can be synthesized from precursors like this compound, are being explored for their potential biological activities, including antimicrobial and anticancer properties. ontosight.ai

Investigation of Biological Activities of this compound Derivatives

Research efforts have been directed towards investigating the biological activities of this compound and its derivatives. smolecule.com These studies highlight the potential therapeutic utility of this class of compounds. smolecule.com

Antimicrobial Properties

Studies have explored the antimicrobial properties of derivatives of this compound. smolecule.com Research indicates that these compounds may exhibit effectiveness against certain bacterial strains. smolecule.com More broadly, thiophene derivatives have demonstrated notable antimicrobial activity against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli. frontiersin.org Investigations into the minimum inhibitory concentrations (MICs) of these derivatives underscore their potential as new antibacterial agents.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound derivatives have also been a subject of investigation. smolecule.com In vitro studies have shown that certain thiophene derivatives can significantly inhibit protein denaturation, a recognized marker for anti-inflammatory potential. Thiophene-based compounds are known to possess anti-inflammatory properties, with some derivatives showing promise in modulating pro-inflammatory cytokines. nih.gov

Anticancer and Cytotoxic Activities

Research has explored the potential of this compound derivatives as anticancer and cytotoxic agents. For instance, a study investigating fungal metabolites identified this compound, 5-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- as a compound with reported anticancer and antioxidant activities. scielo.br This suggests that functionalization of the this compound core can lead to compounds exhibiting inhibitory effects on cancer cells.

Further studies on novel hydrazone derivatives, some bearing heterocyclic moieties like thiophene, have evaluated their cytotoxicity against various human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and glioblastoma (U-87). researchgate.net While the specific this compound parent structure was not the primary focus, the inclusion of thiophene rings in these cytotoxic compounds highlights the potential of this scaffold in the design of anticancer agents. Some of these derivatives demonstrated notable cytotoxicity in both 2D and 3D cell culture models. researchgate.net

Another line of research involves chimeric drugs designed for mitochondrial delivery, where a thiophene moiety is explored as a noncharged carrier. In this context, 2-(3-thienyl)ethanol was used as a model precursor to test the potential toxicity associated with the thiophene moiety. nih.gov While higher concentrations showed some effect on cell viability, the study primarily focused on the enhanced antitumor activity of a dichloroacetate (B87207) (DCA) conjugate with a thiophene group, demonstrating improved antiproliferation activity in breast cancer cell lines compared to DCA alone. nih.gov

Other Pharmacological Research and Therapeutic Applications

Beyond anticancer research, this compound and its derivatives have been implicated in other pharmacological areas. This compound is noted as an intermediate in the synthesis of antithrombotics and ticlopidine, a medication used to prevent blood clots. fishersci.cafishersci.nl It is also a raw material for the synthesis of 2-thiophene ethylamine, which is an intermediate for several medications, including those for cardiovascular and cerebrovascular diseases like thiophene chloropyridine, clopidogrel bisulfate, and prasugrel hydrochloride. google.comgoogle.com This indicates the compound's role in the synthesis of drugs targeting the cardiovascular system.

Furthermore, this compound has been identified as a significant component in the methanol (B129727) extract of Tetrapleura tetraptera fruit, a plant traditionally used for various ailments, including conditions that could be related to inflammation and pain. jddtonline.info While the direct pharmacological activity of this compound in this context requires further investigation, its presence in a plant with reported medicinal uses suggests potential, either as an active compound itself or as a precursor to other bioactive substances.

Research into thiophene-based trimers has also explored their bioapplications, including as potential antimicrobial agents. nsf.govmdpi.com While not directly focused on this compound derivatives, these studies on related thiophene structures highlight the broader interest in the thiophene scaffold for developing new therapeutic agents, including those with antibacterial activity. Some studies have investigated the structure-activity relationships of thiophene-containing compounds for their antibacterial effects, particularly in the context of targeting bacterial biofilms. nsf.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its biological activity. While specific detailed SAR studies solely focused on a wide range of this compound derivatives were not extensively found in the provided search results, the research on related thiophene compounds and functionalized derivatives offers insights into potential SAR trends.

Studies on cytotoxic hydrazone derivatives incorporating thiophene rings implicitly contribute to SAR understanding by demonstrating that the presence and position of the thiophene moiety, along with other substituents on the hydrazone structure, impact their anticancer activity against different cell lines. researchgate.netresearchgate.net The variation in cytotoxicity observed among different derivatives suggests a relationship between their chemical structure and their ability to inhibit cancer cell growth.

In the context of developing biofilm-targeted antibiotic conjugates, SAR studies on thiophene-containing compounds have explored how structural features, such as the attachment of different groups to the thiophene ring, affect binding affinity to bacterial lectins and subsequent antibacterial activity. nih.gov These studies indicate that modifications to the thiophene scaffold can influence interactions with biological targets and modulate therapeutic efficacy.

Research on spirocyclic MmpL3 inhibitors, some containing pyrazole (B372694) and structurally related to previously reported spirocycles, also involved SAR investigations. acs.org These studies examined how modifications to different parts of the molecule, including potentially thiophene-like structures or their bioisosteres, affected antitubercular activity, hERG channel inhibition, and metabolic stability. While this compound itself was not the direct subject, the approach to understanding the impact of structural changes on biological profiles is directly relevant to SAR studies of its derivatives.

Advanced Analytical Techniques in 2 Thiopheneethanol Research

Spectroscopic Characterization (e.g., FT-IR, UV-Vis, NMR, MS)

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of 2-Thiopheneethanol.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands corresponding to the thiophene (B33073) ring (C-H, C=C, C-S stretches) and the ethanol (B145695) moiety (-OH stretch, C-H stretches, C-O stretch) can be observed. FT-IR spectra of this compound have been recorded using techniques such as Capillary Cell (Neat) and ATR-Neat nih.gov. Studies on polymers incorporating 3-thiopheneethanol (B104103) have shown specific bands in the infrared region confirming the presence of the CH₂-CH₂-OH group scielo.br.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, particularly those associated with the π-conjugated system of the thiophene ring. UV-Vis spectra of this compound and its related polymers demonstrate absorption bands in the visible spectrum, suggesting potential applications in optoelectronic devices scielo.brresearchgate.net. For instance, poly(3-thiopheneethanol) (PTE) showed an absorption band at 419 nm (2.96 eV) researchgate.net.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within the this compound molecule, allowing for confirmation of its structure and purity. ¹H NMR spectra for this compound have been reported nih.gov. NMR is a fundamental technique for confirming the chemical structure of thiophene derivatives and their polymers metu.edu.trmetu.edu.trresearchgate.netiyte.edu.tr.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment. Techniques such as GC-MS are commonly used, where the mass spectrum provides a unique fingerprint of the compound nih.govnih.gov. The NIST database contains GC-MS data for this compound, showing prominent m/z peaks nih.gov.

Chromatographic Methods (e.g., GC-MS, HPLC, TLC, GPC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in mixtures, as well as for assessing the molecular weight distribution of its polymers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile organic compounds like this compound nih.govnih.govhasetri.commdpi.com. GC-MS is effective for confirming purity and identifying components in a sample nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a liquid mixture. It is particularly useful for less volatile or thermally labile compounds. HPLC can be coupled with various detectors, including UV-Vis and mass spectrometers, for enhanced analysis hasetri.commdpi.comdrawellanalytical.com. HPLC is effective for both qualitative and quantitative analysis drawellanalytical.com.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for qualitative analysis and monitoring reaction progress. It separates compounds based on their differential migration across a stationary phase coated on a plate nih.govmdpi.comdrawellanalytical.com. TLC can be used for rapidly screening synthetic reactions and assessing purity nih.gov.

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of polymers. This technique separates molecules based on their size in solution researchgate.nethasetri.comresearchgate.net. GPC analysis has been performed on poly(3-thiopheneethanol) and related copolymers to determine their molecular weights and polydispersity indices scielo.brresearchgate.net. For instance, polydispersity indices between 1.19 and 1.38 have been reported for certain polythiophene derivatives analyzed by GPC researchgate.net.

X-Ray Diffraction Studies

X-ray Diffraction (XRD) is a technique used to study the crystalline structure of materials. For this compound and its polymers, XRD can provide information about their crystallinity, phase composition, and molecular packing. XRD studies have been conducted on poly(3-thiopheneethanol) (PTE) and its copolymers to investigate their structural properties scielo.brresearchgate.netresearchgate.net. The presence of amorphous structures in these polymers can be attributed to factors such as the formation of cross-links researchgate.net. Powder X-ray diffraction has been used in studies involving this compound figshare.com.

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and transitions of this compound and its related materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. It is used to determine thermal decomposition temperatures and evaluate thermal stability. TGA profiles for poly(3-thiopheneethanol) and its copolymers have been analyzed to understand their degradation behavior scielo.brresearchgate.net. These studies indicate good thermal stability for the obtained materials scielo.brresearchgate.net.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as glass transition temperature (Tg), melting point, and crystallization temperature. DSC curves for poly(3-thiopheneethanol) (PTE) have shown a vitreous transition (Tg) at 48 ºC scielo.br. DSC is a common technique for examining the thermal behavior of thiophene-based polymers metu.edu.trmetu.edu.trnih.gov.

These advanced analytical techniques collectively provide a comprehensive understanding of the chemical and physical properties of this compound and materials derived from it, supporting research and development in various fields.

Environmental and Sustainable Chemistry Aspects of 2 Thiopheneethanol

Green Chemistry Principles in Synthesis

The synthesis of 2-Thiopheneethanol has traditionally involved methods such as the butyllithium (B86547) method, sodium metal method, ester reduction method, and Grignard reagent method google.comgoogle.com. However, some of these conventional routes have presented challenges, including complex operations, demanding reaction conditions, lower yields, and significant environmental pollution, rendering them less suitable for large-scale industrial production google.comgoogle.com. For instance, the Grignard reagent method can involve troublesome operations with bromine and may produce impurities that are difficult to remove, impacting product quality and industrial scalability google.com. The sodium metal method is described as cumbersome and difficult to operate on an industrial scale google.comgoogle.com. The ester reduction method may involve a lengthy operational path and low yields google.com.

In response to the need for more sustainable manufacturing processes, research and development have focused on devising environmentally friendlier synthetic routes for this compound google.com. The growing emphasis on sustainable synthesis methods is reflected in the chemical industry, with a notable percentage of chemical producers reportedly transitioning to green chemistry techniques for the production of this compound globalgrowthinsights.com.

One approach aligning with green chemistry principles involves utilizing 2-bromothiophene (B119243) as a starting material and employing a two-step process involving Heck reaction followed by selective reduction patsnap.comgoogle.com. This method is reported to offer several advantages, including reduced production costs, milder reaction conditions, a simpler process, and decreased pollution, making it more favorable for industrial implementation patsnap.comgoogle.com. The use of a catalytic amount of palladium in this process is highlighted as beneficial for industrial production and minimizing pollution, further contributing to its green credentials patsnap.comgoogle.com.

Another developed synthetic method involves the reaction of thiophene (B33073) with sodium hydride, followed by the introduction of epoxyethane google.com. This one-pot process is characterized by a short reaction route, the use of readily available and inexpensive raw materials, high yield, and good product quality google.com. Compared to some prior art methods, this approach is considered to have reduced environmental pollution and is suitable for large-scale production google.com.

The shift towards such eco-friendly synthesis methods is a significant trend, with a considerable portion of market participants investing in sustainable chemical synthesis, including green chemistry processes, to reduce environmental impact and enhance production safety globalgrowthinsights.com.

Bioremediation and Biodegradation Studies

The environmental fate of this compound includes consideration of its potential for biodegradation. According to available data, this compound is not readily biodegradable industrialchemicals.gov.au. A ready biodegradability study indicated only 7% degradation over a 28-day period industrialchemicals.gov.au. Based on this, the chemical is categorized as Persistent industrialchemicals.gov.au.

Despite its persistence in terms of ready biodegradation, this compound is not expected to bioaccumulate in the environment industrialchemicals.gov.au. This is based on its measured log Kow value, which is below the threshold typically indicative of bioaccumulation potential industrialchemicals.gov.au.

Given its use, particularly as a fragrance component, a significant proportion of this compound is anticipated to be released into sewage treatment plants (STPs) industrialchemicals.gov.au. Within STPs, a certain degree of removal is expected; however, a percentage will likely be released with the effluent industrialchemicals.gov.au.

Environmental risk assessments considering the expected release into waterways and its ecotoxicological profile have been conducted. Based on its low hazard characteristics and anticipated use pattern, the assessed chemical is considered unlikely to pose a significant risk to aquatic life industrialchemicals.gov.au.

Future Perspectives and Emerging Research Directions for 2 Thiopheneethanol

Novel Synthetic Methodologies and Catalytic Systems

Research into 2-thiopheneethanol continues to focus on developing more efficient, environmentally friendly, and cost-effective synthetic routes. Existing methods include the reaction of 2-thiophenealdehyde with sodium borohydride (B1222165) or the reaction of 2-thiopheneacetic acid with lithium aluminum hydride. ontosight.ai Other reported methods involve the use of butyllithium (B86547), sodium metal, and Grignard reagents, though some of these face challenges such as harsh conditions, high costs, or the formation of difficult-to-remove impurities. google.comgoogle.com

Emerging research is exploring alternative approaches. One patented process describes the synthesis of this compound and its derivatives using 2-bromothiophene (B119243) as a starting material, followed by a Heck reaction and selective reduction. This method is noted for its simplicity, reduced production cost, and the use of a catalytic amount of palladium, which can be recovered, minimizing pollution. google.compatsnap.com Another method involves the reaction of thiophene (B33073) with sodium hydride and epoxyethane in a one-pot process, offering advantages such as a short route, accessible raw materials, high yield (up to 93.1%), and good product quality. google.comgoogle.com

The development of novel catalytic systems, particularly those enabling solvent-free synthesis and green chemistry initiatives, is a significant trend. globalgrowthinsights.com Approximately 29% of producers are investing in solvent-free synthesis methods for this compound, aligning with global sustainability goals. globalgrowthinsights.com

Below is a table summarizing some reported synthetic approaches for this compound:

| Method | Starting Material(s) | Key Reagents/Conditions | Noted Advantages | Noted Disadvantages | Yield (if reported) |

| Sodium Borohydride | 2-thiophenealdehyde | Sodium borohydride | - | - | - |

| Lithium Aluminum Hydride | 2-thiopheneacetic acid | Lithium aluminum hydride | - | - | - |

| Butyllithium Method | Thiophene | Butyllithium, ethylene (B1197577) oxide, acidolysis | - | Harsh conditions, expensive, not suitable for industrial scale | - |

| Sodium Metal Method | Thiophene | Sodium metal, electron transfer agents, ethylene oxide, hydrolysis | - | - | - |

| Grignard Reagent Method | Thiophene (via 2-bromothiophene) | Bromination, Magnesium, ethylene oxide, acidolysis | - | Troublesome operation, coupling impurities, difficult purification, not suitable for industrial scale | - |

| Heck Reaction/Reduction | 2-bromothiophene | Heck reaction, selective reduction, Palladium catalyst | Simple, reduced cost, mild conditions, low pollution, palladium recovery | - | ~86% (for intermediate) patsnap.com |

| Sodium Hydride/Epoxyethane | Thiophene | Sodium hydride, epoxyethane (one-pot) | Short route, cheap/accessible raw materials, high yield, good quality, suitable for large-scale | - | 93.1% google.comgoogle.com |

Expanding Applications in Advanced Materials

This compound is recognized for its potential in materials science, particularly in the development of advanced materials. chemimpex.com It has been utilized as an intermediate in the synthesis of thiophene-based polymers, which show promise for applications in organic electronics and photovoltaics. ontosight.ai

Research is exploring the incorporation of thiophene derivatives, including those related to this compound, into novel polymeric structures. For instance, 3-thiopheneethanol (B104103) has been used in the synthesis of poly(3-thiopheneethanol) (PTE) and copolymers like poly(3-methoxythiophene-co-3-thiopheneethanol) (PMOT-co-TE), which exhibit photoluminescent properties. researchgate.net These materials are being investigated for their potential in various technologies. researchgate.net The ease of synthesis and the ability to modify thiophene structures allow for the fine-tuning of chemical, physical, and optical properties, making them versatile for advanced technologies, including sensors, biosensors, batteries, solar cells, LEDs, and organic transistors. nih.govresearchgate.net

The use of thiophene moieties as building blocks for functional materials is a growing area, with studies focusing on the synthesis and properties of thiophene-based trimers and their potential bioapplications. nih.govresearchgate.net This indicates a broader scope for this compound derivatives in creating next-generation functional materials. nih.gov

New Therapeutic Targets and Drug Discovery Initiatives

This compound and its derivatives are gaining attention in drug discovery and the development of new therapeutic agents. The compound is a key intermediate in the synthesis of important antithrombotic drugs like clopidogrel (B1663587) and prasugrel (B1678051), as well as various anti-inflammatory medications. google.comgoogle.comgoogle.comfishersci.ca The increasing demand for these derived products is driving the need for improved synthesis methods for this compound. google.comgoogle.com

Beyond its role as an intermediate, research is exploring the direct biological activities of thiophene-containing compounds. Studies have indicated that 1-(thiophen-2-yl)ethanol, a related compound, exhibits antimicrobial properties and its derivatives are being explored as potential anti-inflammatory agents. smolecule.com The unique structure of these compounds contributes to their interaction with biological targets. smolecule.com

Furthermore, this compound has been identified as a significant component (58.77%) in the methanolic fruit extract of Tetrapleura tetraptera, a plant known for its medicinal properties. jddtonline.inforesearchgate.net This finding suggests that this compound, either alone or in combination with other compounds present in the extract, could contribute to the plant's pharmacological effects and warrants further investigation for potential therapeutic applications. jddtonline.inforesearchgate.net The growing interest in thiophene derivatives for organic synthesis, accounting for a significant portion of application usage, signals a broader scope in advanced chemical R&D, including pharmaceutical applications. globalgrowthinsights.com

Interdisciplinary Research with Biotechnology and Nanotechnology

The integration of this compound research with biotechnology and nanotechnology is an emerging area with promising potential. The use of biocatalytic methods for synthesizing thiophene derivatives, such as the use of lactic acid bacteria for producing enantiomerically pure compounds, highlights the intersection with biotechnology. smolecule.com

In the realm of nanotechnology, thiophene-based materials are being explored for various applications. The development of conductive polymers based on thiophene derivatives is relevant to nanotechnology due to their potential use in nanoscale electronic devices and sensors. nih.govresearchgate.net While direct research specifically on this compound in conjunction with nanotechnology is still developing, the broader use of thiophene moieties in advanced materials and the increasing trend of interdisciplinary research suggest future opportunities. For instance, thiophene-based materials have been explored in the context of biosensors and other bioapplications, indicating a potential for this compound derivatives in such interdisciplinary fields. nih.govresearchgate.net The MacDiarmid Institute of Advanced Materials and Nanotechnology is involved in research on thiophene derivatives, suggesting a connection between thiophene chemistry and nanotechnology research. acs.org

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling play a crucial role in understanding the properties and predicting the behavior of chemical compounds like this compound. These computational methods are used to study molecular structure, physicochemical properties, and spectroscopic characteristics. kallipos.gramazon.com Techniques such as ab initio methods, Density Functional Theory (DFT), and molecular mechanics can provide insights into the electronic structure, reactivity, and interactions of this compound. kallipos.gr

Molecular modeling can also be applied to study the interactions of this compound and its derivatives with biological targets, aiding in drug discovery and design efforts. smolecule.comamazon.comnih.gov Computational studies can help predict binding affinities and potential biological activities, guiding the synthesis and testing of new therapeutic candidates. smolecule.comnih.gov Furthermore, computational methods can assist in designing novel synthetic routes and optimizing reaction conditions by simulating reaction pathways and transition states. kallipos.gr As research into this compound expands into new applications, computational chemistry and molecular modeling will be essential tools for understanding its fundamental properties and guiding the development of new materials and therapeutic agents.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2-Thiopheneethanol, and how do they influence experimental design?

- Answer : this compound (C₆H₈OS, MW 128.19) has a boiling point of 79–81°C , density of 0.985 g/cm³, and refractive index (RI) of 1.4713 . Its hygroscopic nature and flammability (flash point 56°C) require anhydrous handling and inert atmospheres during synthesis. These properties dictate solvent selection (e.g., avoiding protic solvents) and storage conditions (desiccated, under nitrogen) to prevent degradation .

Q. What synthetic methodologies are validated for laboratory-scale preparation of this compound?

- Answer : Common routes include:

- Grignard reaction : Thiophene-2-carboxaldehyde reacts with ethylene oxide in anhydrous THF, followed by acid quenching .

- Reduction of 2-thiopheneacetic acid : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction in ethanol, yielding ~70–85% purity. Post-synthesis purification via vacuum distillation (bp 79–81°C) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. What safety protocols are essential for handling this compound in synthetic workflows?

- Answer : Use fume hoods for volatile organic compound (VOC) management. Personal protective equipment (PPE) includes nitrile gloves and safety goggles due to skin/eye irritation risks . Spills should be neutralized with inert adsorbents (vermiculite) and disposed as hazardous waste (UN 1993) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved for chiral drug intermediates?

- Answer : Enantiomeric separation employs chiral HPLC with (S,S)-ULMO columns (25 cm × 4.6 mm), mobile phase n-heptane/1,2-dimethoxyethane (98.5:1.5), flow rate 1.0 mL/min, UV detection at 254 nm. This yields α = 1.12 and k’₁ = 2.21, resolving R/S enantiomers in ≤10.5 minutes . Pre-column derivatization with chiral auxiliaries (e.g., Mosher’s acid) enhances resolution .

Q. How do discrepancies in reported physicochemical data (e.g., boiling point) affect experimental reproducibility?

- Answer : Variations in bp (79–81°C vs. 85°C in some literature) arise from impurities (e.g., residual thiophene derivatives) or pressure calibration errors. Researchers should cross-validate purity via GC-MS (electron ionization, m/z 128 [M⁺]) and NMR (¹H: δ 2.85 ppm for -CH₂OH, 6.8–7.4 ppm for thiophene protons) .

Q. What strategies address low yields in scaled-up synthesis of this compound?

- Answer : Optimize stoichiometry (1:1.2 thiophene-2-carboxaldehyde:ethylene oxide) and reaction kinetics (slow addition at 0°C). Continuous flow reactors improve heat dissipation and reduce byproducts (e.g., dimerization). Post-distillation yields increase to >90% with molecular sieves (3Å) to trap water .

Q. How are this compound derivatives validated as intermediates in anticoagulant APIs like Clopidogrel?

- Answer : Tosylation of this compound (p-toluenesulfonyl chloride, pyridine catalyst) yields 2-(2-thienyl)ethyl tosylate (CAS 40412-06-4), a precursor for Clopidogrel bisulfate. Purity is confirmed by HPLC (C18 column, acetonitrile/water, λ = 220 nm) and LC-MS (m/z 289 [M+H⁺]) .

Methodological Considerations

- Data Contradiction Analysis : Compare IR spectra (O-H stretch at 3400 cm⁻¹) across batches to identify hydration artifacts .

- Spectral Reference Tables :

| Technique | Key Peaks for this compound |

|---|---|

| ¹H NMR | δ 2.85 (t, 2H, -CH₂OH), δ 3.85 (t, 2H, -CH₂S) |

| ¹³C NMR | δ 62.1 (-CH₂OH), δ 126.8 (thiophene C2/C5) |

| GC-MS | m/z 128 (M⁺), 85 (base peak, thiophene ring) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。